9-O-acetyl GT2
Description
Properties
CAS No. |
152443-13-5 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Synonyms |
9-O-acetyl GT2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
9-O-acetyl GT2 was first identified in cod brain tissue, where it was isolated using high-performance liquid chromatography. The compound is characterized by having an acetyl group at the C-9 position of the sialic acid moiety. This structural modification is crucial for its biological activity and interaction with cellular receptors .
Table 1: Synthesis Methods for this compound
Role in Cancer Biology
This compound has been studied extensively in the context of cancer, particularly glioblastoma multiforme (GBM). Research indicates that O-acetylated gangliosides like 9-O-acetyl GD3 exhibit anti-apoptotic properties, which can contribute to tumor progression by inhibiting programmed cell death in cancer cells .
- Case Study : A study demonstrated that targeting 9-O-acetyl GD3 expression led to apoptosis in primary glioblastoma cells, suggesting a potential therapeutic avenue for treating GBM .
Neurodevelopmental Implications
In neurobiology, this compound is implicated in neural development. Its presence has been noted in neuroepithelial precursor cells, where it may play a role in cell signaling and differentiation during embryogenesis .
- Case Study : In developing rat retina studies, the expression patterns of 9-O-acetyl GD3 were tracked, revealing significant fluctuations that correlate with developmental stages, indicating its functional relevance during retinal development .
Cancer Immunotherapy
The potential of this compound as a target for cancer immunotherapy is being explored due to its overexpression in certain tumors. O-acetylated gangliosides are recognized as novel antigens that can be targeted by immune therapies, particularly in cancers such as neuroblastoma and melanoma .
- Therapeutic Strategy : Immunotherapeutic approaches focusing on O-acetylated gangliosides aim to enhance immune recognition of tumor cells expressing these modified lipids.
Diagnostic Biomarkers
The presence of this compound and related compounds can serve as biomarkers for specific cancers. Their unique expression profiles in tumor versus normal tissues provide a basis for developing diagnostic assays that could aid in early detection and treatment monitoring .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of O-Acetylated Gangliosides
*GT3 in cod brain contains a mixture of 7-O- and 9-O-acetylated sialic acids .
Key Insights :
Structural Specificity :
- The trisialic acid backbone of this compound distinguishes it from disialylated GD3, enabling unique interactions with viral esterases (e.g., Influenza C) that preferentially cleave 9-O-acetylated trisialic acids . In contrast, 9-O-acetyl GD3’s disialic structure is critical for binding neurite-inhibiting antibodies like Jones mAb .
- Unlike GT3, which exhibits dual 7-O- and 9-O-acetylation in cod brain, this compound has strict 9-O-acetylation, affecting its receptor specificity .
Enzymatic Interactions: Influenza C and bovine coronavirus esterases show strict preference for α-configured Neu5,9Ac2, making this compound a prime substrate . GD3 and GM3 lack this specificity, rendering them resistant to esterase-mediated cleavage.
Biological Roles: Immune Regulation: this compound regulates pDC differentiation via surface sialic acid levels, a mechanism absent in GD3 or GT3 .
Therapeutic and Diagnostic Potential
- This compound: Potential biomarker for hematopoietic disorders due to its lineage-specific expression in pDC progenitors .
- 9-O-acetyl GD3: Overexpressed in melanoma, serving as a target for antibody-based therapies .
- GT3 : Explored in bacterial adhesion studies for vaccine development .
Preparation Methods
Reaction Conditions and Substrate Specificity
SOAT catalyzes acetylation in a buffer system containing 50 mM MES (pH 6.5–7.0), 1 mM acetyl-CoA, 10 mM MgCl₂, and 1 mM dithiothreitol. Detergents such as sodium cholate (0.2% w/v) are critical for solubilizing GT2, the precursor ganglioside. The enzyme exhibits strict specificity for terminal α2,8-linked sialic acids, making it ideal for modifying GT2 (Figure 1A).
Table 1: Enzymatic Acetylation Parameters for GT2
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms acetylation at C-9. Key spectral features include:
-
1H NMR : A singlet at 2.03 ppm (acetyl methyl group) and geminal coupling (J = 10.06 Hz) between H-9a (4.26 ppm) and H-9b (3.85 ppm).
-
13C NMR : A primary carbon signal at 21.5 ppm for the acetyl group.
Chemical Synthesis via Trimethyl Orthoacetate
Chemical acetylation, while less selective, offers an alternative route. Trimethyl orthoacetate in acidic conditions acetylates sialic acid hydroxyl groups non-specifically.
Reaction Protocol
Table 2: Chemical vs. Enzymatic Acetylation
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Regioselectivity | Low (multiple acetylation sites) | High (C-9 specific) |
| Yield | 40–60% | >90% |
| Byproducts | 7-O-acetyl, diacetylated | None detected |
Thin-layer chromatography (TLC) reveals chemical methods produce multiple bands (Rf = 0.45–0.60), whereas enzymatic reactions yield a single product (Rf = 0.58).
Biosynthesis in Eukaryotic Systems
In vivo, 9-O-acetyl GT2 arises via two pathways (Figure 1B):
Key Enzymatic Components
Table 3: Biosynthetic Pathway Metrics
| Enzyme | Localization | Substrate | Product |
|---|---|---|---|
| CASD1 | Golgi | GT2 | 9-O-acetyl GT2 |
| ST8Sia5 | Golgi | 9-O-acetyl GD3 | 9-O-acetyl GT2 |
Natural Extraction from Marine Sources
9-O-acetyl GT2 was first isolated from cod brain (Gadus morhua) using lipid extraction and chromatographic purification.
Extraction Protocol
Table 4: Natural Extraction Yield
| Source | Ganglioside Content | 9-O-acetyl GT2 Proportion |
|---|---|---|
| Cod brain | 1.2 µmol/g tissue | 4–6% of total gangliosides |
Analytical Techniques for Validation
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Challenges and Optimization Strategies
-
Enzymatic Specificity : SOAT’s preference for α2,8 linkages necessitates GT2 as the substrate; GD3 or GD2 cannot be used.
-
Acetyl-CoA Availability : In biosynthesis, acetyl-CoA transport into the Golgi limits yield, requiring overexpression of Acatn.
-
Byproduct Formation : Chemical methods require extensive purification to isolate 9-O-acetyl GT2 from 7-O-acetyl and diacetylated forms .
Q & A
Q. What analytical methods are used to detect and quantify 9-O-acetyl GT2 in biological samples?
- Methodological Answer : this compound is typically identified using mass spectrometry (MS) and thin-layer chromatography (TLC) combined with immunostaining using specific probes. For example, the influenza C hemagglutinin-esterase Fc-fusion protein (CHE-FcD) is employed to selectively detect 9-O-acetyl sialic acid moieties via flow cytometry or fluorescence microscopy. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in cod brain studies .
Q. How is this compound structurally distinguished from non-acetylated gangliosides?
- Methodological Answer : O-acetylation at the C9 position of sialic acid is confirmed through enzymatic assays (e.g., sialidase treatment with/without prior esterase digestion) and chemical derivatization. Comparative analysis using TLC immunostaining with antibodies specific to acetylated epitopes (e.g., TER-119 monoclonal antibody) helps differentiate this compound from unmodified GT2. Structural validation via NMR or MS fragmentation patterns is critical .
Q. What model systems are suitable for studying this compound biosynthesis?
- Methodological Answer : Murine models (e.g., Casd1-deficient mice) are widely used to study 9-O-acetylation mechanisms, as CASD1 is implicated in transferring acetyl groups to sialic acid. In vitro systems, such as human cell lines (e.g., HAP1 myeloid cells) with CRISPR/Cas9-mediated CASD1 knockouts, provide insights into substrate specificity and enzymatic activity .
Q. How does this compound localization vary across tissues or species?
- Methodological Answer : Tissue-specific distribution is assessed using immunohistochemistry with acetyl-specific probes (e.g., CHE-FcD) or antibodies. Comparative studies in species like codfish (e.g., cod brain) and mammals (e.g., murine erythrocytes) reveal evolutionary conservation. Subcellular localization is determined via fractionation of Golgi membranes, where acetyltransferases are active .
Q. What role does this compound play in cell surface interactions?
- Methodological Answer : Functional roles are investigated using competitive binding assays with lectins (e.g., Cancer antennarius lectin) or viral hemagglutinins (e.g., influenza C) that recognize acetylated epitopes. Loss-of-function studies in CASD1-deficient models show disrupted cell-cell adhesion and signaling in hematopoietic lineages .
Advanced Research Questions
Q. How do contradictions in substrate specificity for CASD1 arise between in vitro and in vivo studies?
- Methodological Answer : Discrepancies are resolved by comparing recombinant CASD1 activity on synthetic substrates (e.g., CMP-sialic acid) with in vivo metabolic labeling in knockout models. Quantitative MS profiling of sialylated glycoconjugates in Casd1-deficient mice clarifies whether CMP-sialic acid or free sialic acid is the preferred substrate .
Q. What experimental strategies validate the dual 7,9-O-acetylation pattern observed in murine erythroid cells?
- Methodological Answer : Dual acetylation is confirmed using tandem MS/MS with collision-induced dissociation (CID) to fragment sialic acid residues. Differential sensitivity to esterases (e.g., bovine coronavirus esterase vs. influenza C esterase) distinguishes 7-O-acetyl from 9-O-acetyl modifications. TER-119 antibody binding assays in Casd1−/− mice further validate epitope specificity .
Q. How can researchers address challenges in synthesizing this compound for functional studies?
- Methodological Answer : Chemical synthesis involves regioselective acetylation of GT2 using sialic acid precursors protected at the C7 and C8 positions. Enzymatic approaches employ purified CASD1 and acetyl-CoA in Golgi-mimetic reaction systems. Synthetic analogs are validated via comparative TLC and NMR against native isolates from cod brain .
Q. What statistical frameworks are optimal for analyzing heterogeneity in this compound expression across cell populations?
- Methodological Answer : Single-cell flow cytometry data are analyzed using clustering algorithms (e.g., t-SNE or UMAP) to identify subpopulations with varying acetylation levels. Bayesian hierarchical models account for technical variability in MS or fluorescence intensity measurements. Non-parametric tests (e.g., Wilcoxon rank-sum) compare acetylation levels between wild-type and knockout models .
Q. How do dynamic changes in this compound during cellular differentiation inform mechanistic hypotheses?
- Methodological Answer :
Time-course experiments using synchronized erythroid differentiation models (e.g., Ery-A to Ery-C stages) track acetylation via CHE-FcD staining and RNA-seq of CASD1 expression. Pharmacological inhibition of acetyl-CoA transporters or sialyltransferases uncovers regulatory nodes. Data integration with pathway analysis tools (e.g., STRING or KEGG) links acetylation to signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
